

Theoretical and computational studies of 2-Bromobenzene-1,4-diamine

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Compound of Interest

Compound Name: 2-Bromobenzene-1,4-diamine

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromobenzene-1,4-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzene-1,4-diamine is a pivotal building block in contemporary synthetic chemistry, particularly valued in the fields of medicinal chemistry, materials science, and agrochemicals.^[1] Its unique structural arrangement—a benzene ring functionalized with two activating amino groups and a deactivating but synthetically versatile bromine atom—imparts a nuanced reactivity profile that is ripe for theoretical exploration. This guide provides a comprehensive framework for the computational investigation of **2-Bromobenzene-1,4-diamine**, moving from fundamental quantum mechanical principles to advanced biomolecular simulations. We will detail the causality behind methodological choices, present self-validating experimental protocols, and ground all claims in authoritative literature. The objective is to equip researchers with the theoretical and practical knowledge to predict the molecule's behavior, rationalize experimental outcomes, and accelerate the design of novel derivatives with targeted properties.

Introduction: The Molecular Significance of 2-Bromobenzene-1,4-diamine

2-Bromobenzene-1,4-diamine, also known as 2-bromo-1,4-phenylenediamine (CAS No: 13296-69-0), is an aromatic diamine whose value extends far beyond its basic structure.^{[2][3]} The interplay between the electron-donating amino groups and the electron-withdrawing, yet sterically influential, bromine atom creates a molecule with distinct electronic and reactive characteristics.

Key Structural Features and Synthetic Utility:

- **Versatile Precursor:** It serves as a foundational precursor for complex heterocyclic systems, including benzimidazoles and quinoxalines, which are recognized as privileged scaffolds in pharmaceutical development.^[1]
- **Reactive Handles:** The two amino groups offer sites for condensation and amidation reactions, while the bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.^[1] This allows for the precise and modular construction of complex molecular architectures.
- **Modulated Reactivity:** Direct bromination of highly activated rings like diamines can be challenging, often leading to polybromination.^[1] The existence of **2-Bromobenzene-1,4-diamine** as a stable intermediate provides a controlled entry point for incorporating a bromo-diamine scaffold into larger molecules.

Computational chemistry provides an indispensable toolkit for dissecting the subtleties of this molecule. By modeling its properties *in silico*, we can predict its geometry, electronic structure, reactivity, and potential interactions with biological targets, thereby guiding and refining real-world experimental design.

Table 1: Physicochemical Properties of 2-Bromobenzene-1,4-diamine

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	[2][3]
Molecular Weight	187.04 g/mol	[2][3]
CAS Number	13296-69-0	[2]
XLogP3-AA	1.3	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[4]
Physical Form	Solid (Light Brown to Brown)	[5]
Storage Conditions	2-8°C, sealed in dry, protect from light	[2]

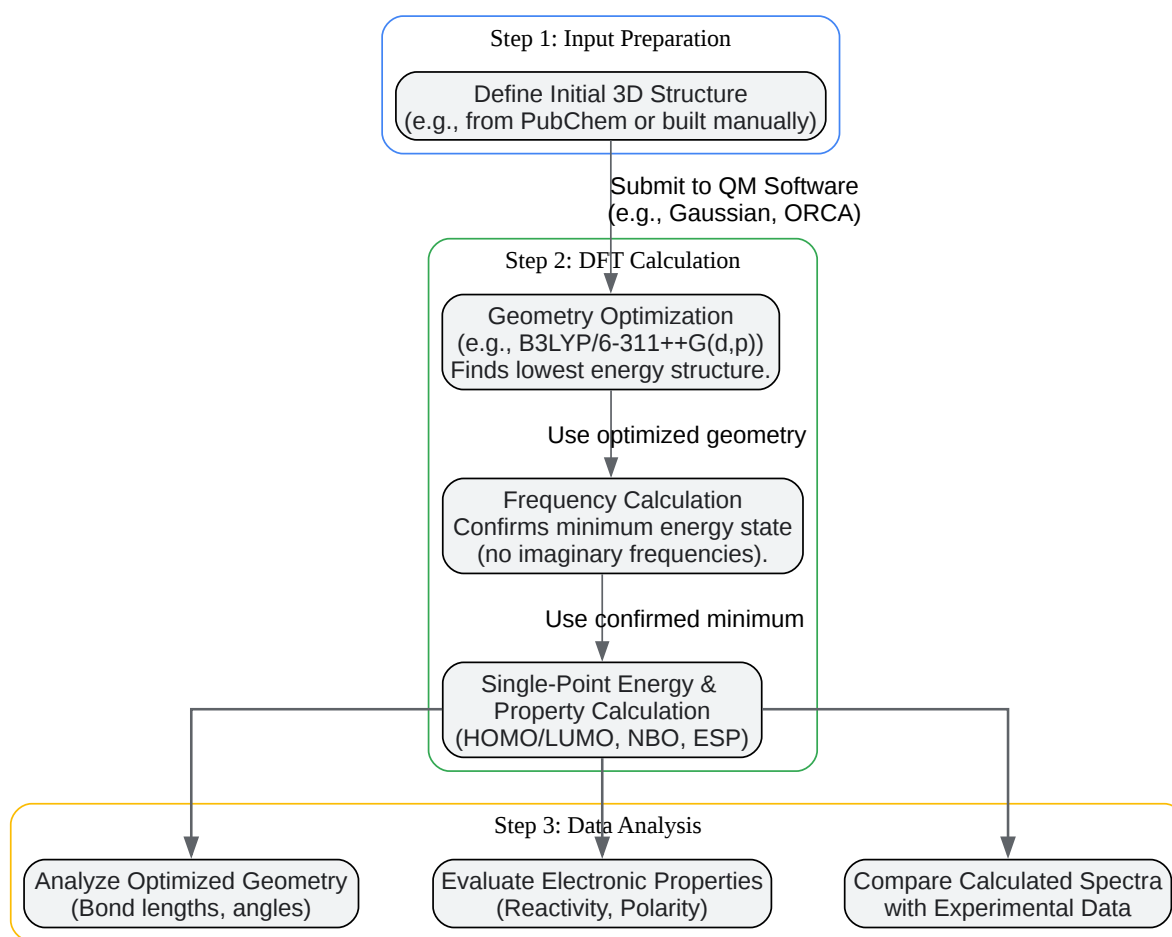
Foundational Analysis via Density Functional Theory (DFT)

Expertise & Causality: Density Functional Theory (DFT) is the cornerstone of modern computational chemistry for small molecules. It offers a robust balance between computational cost and accuracy for predicting electronic structure and related properties. For a molecule like **2-Bromobenzene-1,4-diamine**, DFT is not merely about calculating numbers; it is about understanding why the molecule behaves as it does. The choice of functional and basis set is critical. Functionals like B3LYP are workhorses for general-purpose calculations, while others like ω B97X-D are specifically parameterized to better handle non-covalent interactions and long-range effects, which can be relevant in larger systems.[6][7] The basis set, such as 6-311++G(d,p) or cc-pVTZ, dictates the flexibility the model has to describe the electron distribution in space.[6][8]

The primary goals of a DFT analysis on this molecule are:

- **Geometric Optimization:** To find the lowest energy (most stable) three-dimensional conformation.

- **Electronic Property Calculation:** To determine the distribution of electrons, predict reactivity through frontier molecular orbitals (HOMO/LUMO), and understand charge distribution.[9]
[10]
- **Spectroscopic Prediction:** To calculate vibrational frequencies (IR/Raman spectra) that can be used to validate and interpret experimental data.[11]



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Caption: Workflow for a typical DFT calculation on a small molecule.

Protocol 2.1: Step-by-Step DFT Calculation

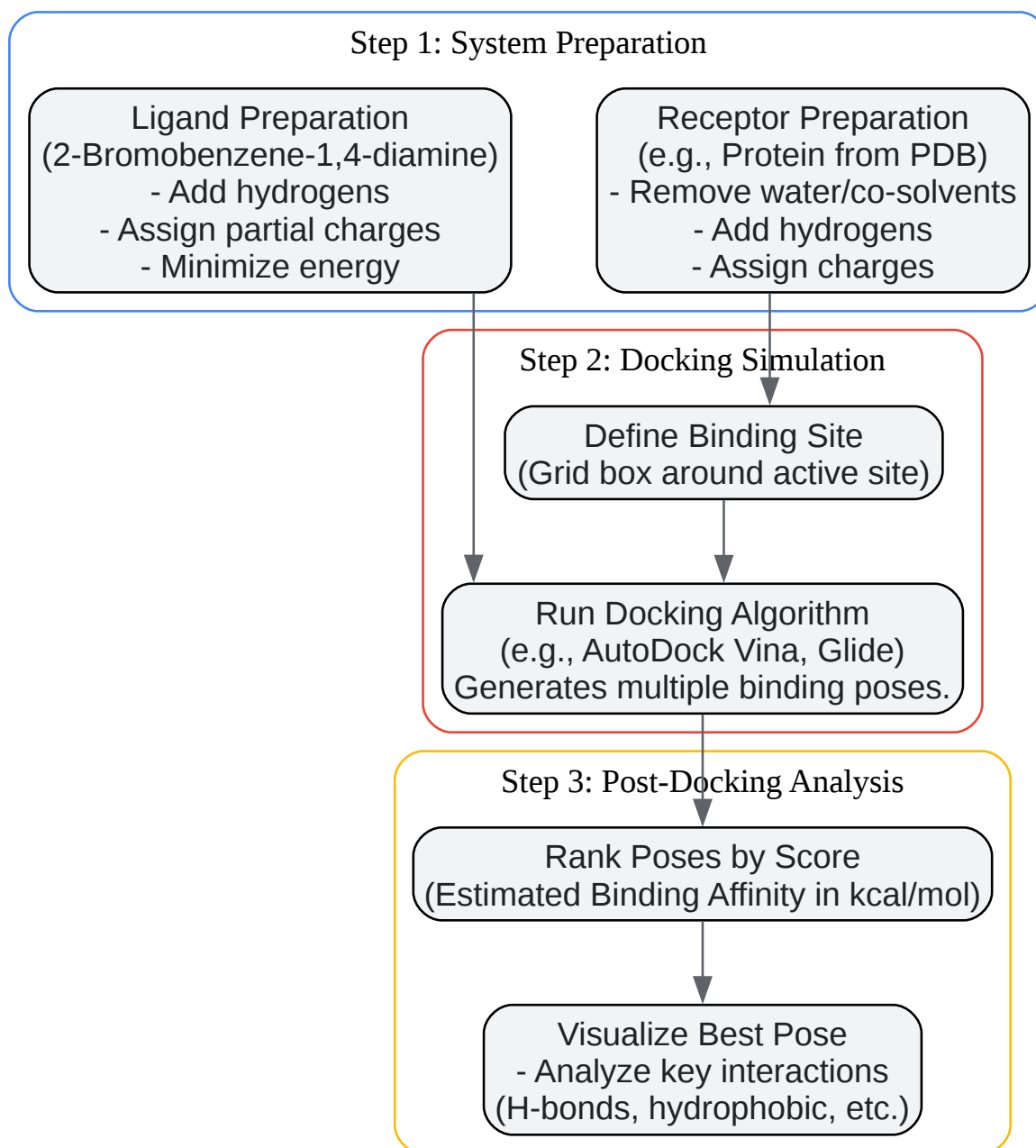
This protocol outlines a robust procedure for analyzing **2-Bromobenzene-1,4-diamine** using the Gaussian suite of programs, a common choice in academic and industrial research.[12]

- Structure Preparation:
 - Obtain the 3D structure of **2-Bromobenzene-1,4-diamine** (e.g., from the PubChem database, CID 1516394).[3]
 - Load the structure into a molecular editor (e.g., GaussView, Avogadro) and perform an initial "clean-up" using a simple force field (e.g., UFF) to resolve any unrealistic bond lengths or clashes.
- Geometry Optimization:
 - Rationale: This step finds the most stable 3D arrangement of the atoms by minimizing the total energy of the system.
 - Implementation: Set up a geometry optimization calculation.
 - Keyword Example (Gaussian):`#p opt b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)`
 - Causality: The b3lyp/6-311++g(d,p) level of theory is chosen for its proven accuracy with organic molecules.[7] An implicit solvent model (scrf) is included because molecular properties can be sensitive to the polarity of the surrounding environment; chloroform is a common solvent for such compounds.
- Frequency Calculation:
 - Rationale: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the vibrational (IR) spectrum.
 - Implementation: Perform a frequency calculation using the optimized geometry from the previous step.
 - Keyword Example (Gaussian):`#p freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)`
- Property Analysis:

- Rationale: With a validated minimum energy structure, further calculations can be performed to extract detailed electronic properties.
- Implementation: Use the output from the optimization to analyze key parameters.
- Natural Bond Orbital (NBO) Analysis: Use the `pop=nbo` keyword to analyze charge distribution and hyperconjugative interactions.^[8] This reveals the partial charges on each atom, providing insight into electrophilic and nucleophilic sites.
- Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity and electronic stability.^{[9][13]} A smaller gap generally implies higher reactivity.

Predicting Biological Interactions: Molecular Docking

Expertise & Causality: For drug development professionals, a key question is whether a molecule like **2-Bromobenzene-1,4-diamine** or its derivatives can interact favorably with a biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex.^{[13][14]} The causality behind a docking experiment is rooted in thermodynamics: a stable binding event is characterized by a favorable change in free energy (ΔG). Docking algorithms use scoring functions to estimate this binding energy, allowing for the rapid screening of many potential compounds.^[15]



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Caption: A generalized workflow for molecular docking studies.

Protocol 3.1: Step-by-Step Molecular Docking

This protocol describes a typical workflow using AutoDock Vina, a widely used open-source docking program.

- Receptor Preparation:
 - Rationale: The protein structure must be "cleaned" to be suitable for docking. This involves removing non-essential molecules and adding hydrogen atoms, which are often absent in crystallographic files.
 - Implementation:
 - Download the target protein structure from the Protein Data Bank (PDB).
 - Using software like UCSF Chimera or AutoDock Tools, remove water molecules, ions, and any co-crystallized ligands.
 - Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
 - Save the prepared receptor in the required .pdbqt format.
- Ligand Preparation:
 - Rationale: The ligand (**2-Bromobenzene-1,4-diamine**) must also be prepared with correct hydrogens and charges, and its rotatable bonds must be defined.
 - Implementation:
 - Use the energy-minimized structure from the DFT calculation (Protocol 2.1).
 - Load the structure into AutoDock Tools, add hydrogens, assign Gasteiger charges, and define rotatable bonds.
 - Save the prepared ligand in the .pdbqt format.
- Grid Box Definition:
 - Rationale: The docking algorithm needs to know where to search for a binding site. A grid box is defined to encompass the receptor's active site.
 - Implementation: Using AutoDock Tools, center a 3D grid box on the known active site of the receptor. The size should be large enough to allow the ligand to move and rotate freely

within the site.

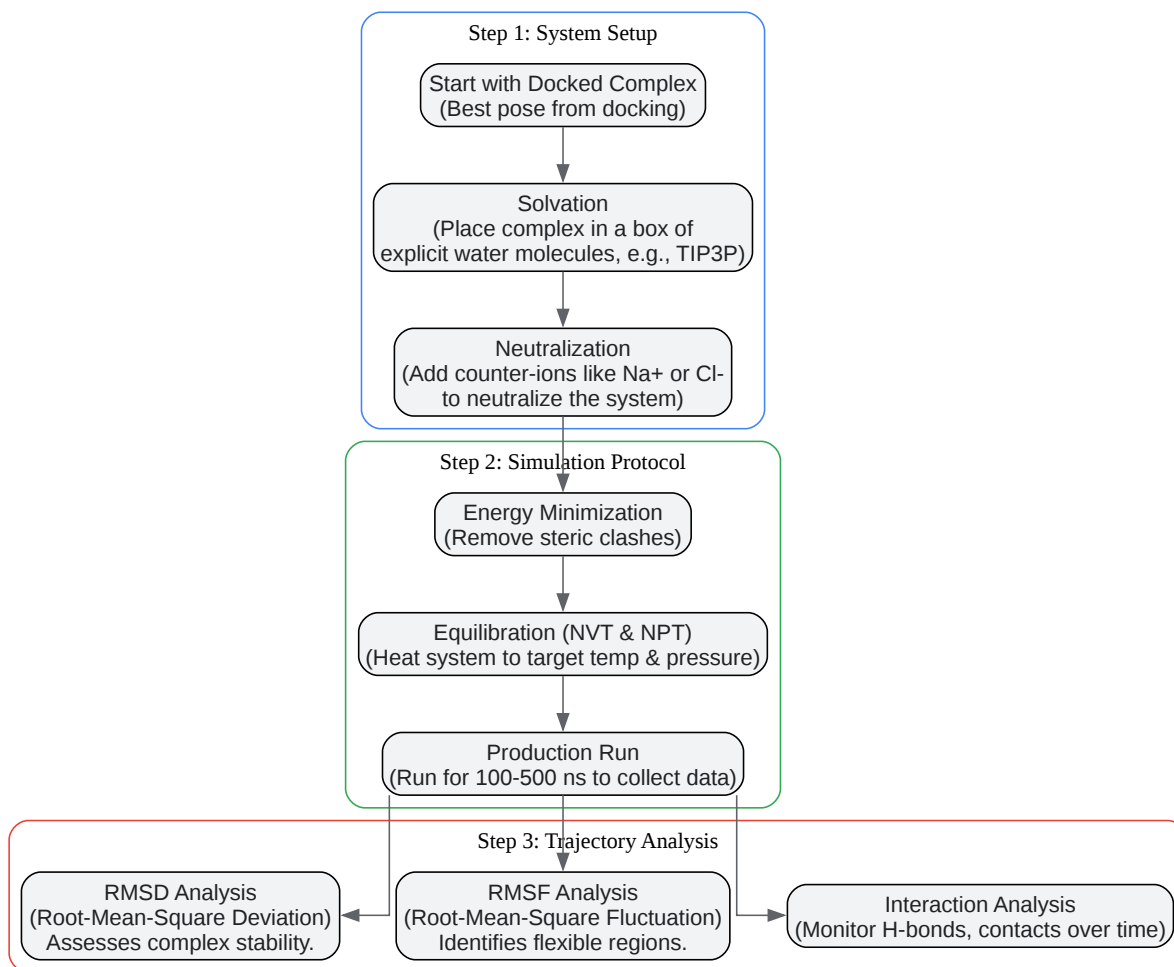
- Running the Docking Simulation:
 - Rationale: The Vina algorithm will now systematically place the ligand in the grid box, evaluating thousands of possible orientations and conformations to find those with the best-predicted binding affinity.
 - Implementation: Execute the Vina command from a terminal, providing the prepared receptor, ligand, and a configuration file specifying the grid box coordinates and dimensions.
 - Example Command:

```
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt
```
- Analysis of Results:
 - Rationale: The output provides a set of binding poses ranked by their scoring function value (in kcal/mol). The top-ranked pose is the most likely binding mode.
 - Implementation:
 - Examine the log file to see the binding affinity scores for the top poses.
 - Load the receptor and the results.pdbqt file into a visualization program (e.g., PyMOL, UCSF Chimera).
 - Analyze the interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the best-ranked pose of the ligand and the receptor's amino acid residues. This analysis provides a structural hypothesis for the molecule's biological activity.[\[16\]](#)[\[17\]](#)

Simulating Dynamic Behavior with Molecular Dynamics (MD)

Expertise & Causality: While docking provides a static snapshot of a potential binding event, biological systems are inherently dynamic.[\[18\]](#) Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of the system's behavior at

the atomic level.^[19] For drug development, an MD simulation is a crucial follow-up to docking. Its purpose is to assess the stability of the predicted ligand-receptor complex. If a docked ligand is truly a good binder, it should remain stably associated with the active site throughout a simulation of tens to hundreds of nanoseconds.^[13]^[19] The simulation is governed by a force field (e.g., AMBER, CHARMM, GROMOS), which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.^[20]



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Caption: Standard workflow for a Molecular Dynamics simulation of a protein-ligand complex.

Protocol 4.1: Step-by-Step MD Simulation

This protocol outlines a general procedure using the GROMACS software package.

- System Preparation:
 - Rationale: The system must be prepared in a manner that mimics physiological conditions. This includes solvation in water and the addition of ions to achieve charge neutrality.
 - Implementation:
 - Start with the best-ranked protein-ligand complex from docking (Protocol 3.1).
 - Generate a force field topology for the ligand (**2-Bromobenzene-1,4-diamine**) using a server like CGenFF or the antechamber tool from AMBER.
 - Use GROMACS tools (gmx pdb2gmx) to generate the protein topology using a standard force field (e.g., AMBER99SB-ILDN).
 - Merge the protein and ligand topologies.
 - Create a simulation box (e.g., a dodecahedron) and fill it with a water model like TIP3P (gmx solvate).[\[19\]](#)
 - Add ions (gmx genion) to neutralize the system's total charge.[\[19\]](#)
- Energy Minimization:
 - Rationale: The initial system may contain unfavorable steric clashes. Minimization relaxes the system to a local energy minimum.
 - Implementation: Run a steep descent energy minimization using gmx mdrun.
- Equilibration:
 - Rationale: The system must be brought to the desired temperature and pressure before the production run. This is typically done in two phases.
 - Implementation:

- NVT Equilibration: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
- NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density. Restraints are typically maintained but may be relaxed.
- Production MD Run:
 - Rationale: This is the main data collection phase of the simulation. The system evolves freely without restraints, and its coordinates are saved at regular intervals (e.g., every 10 ps).
 - Implementation: Run the simulation for a significant duration (e.g., 100 ns or more) using `gmx mdrun`.
- Trajectory Analysis:
 - Rationale: The raw trajectory data must be processed to extract meaningful biophysical insights.
 - Implementation:
 - RMSD (Root-Mean-Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-level plateau in the RMSD plot indicates that the complex is not undergoing major conformational changes and the ligand is stably bound.
 - RMSF (Root-Mean-Square Fluctuation): Calculate the RMSF of each protein residue. This highlights which parts of the protein are flexible and which are rigid. High fluctuations in the active site may indicate instability.[\[19\]](#)
 - Interaction Analysis: Use GROMACS tools to monitor specific interactions (e.g., hydrogen bonds) between the ligand and protein over the course of the simulation. The persistence of key interactions identified in docking provides strong evidence of stable binding.

Conclusion

The theoretical and computational study of **2-Bromobenzene-1,4-diamine** offers a powerful paradigm for modern chemical and pharmaceutical research. By systematically applying a hierarchy of computational tools—from the quantum mechanical precision of DFT to the dynamic insights of MD simulations—researchers can develop a deep, predictive understanding of this versatile molecule. This guide has provided a structured approach, emphasizing the causal logic behind each method and presenting detailed, actionable protocols. This *in silico* framework enables the rational design of novel compounds, minimizes resource expenditure in the lab, and ultimately accelerates the journey from a simple building block to a high-value active pharmaceutical ingredient or advanced material.

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